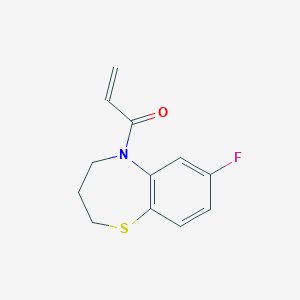

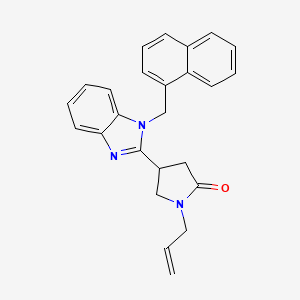

![molecular formula C12H24ClN3OS B2767998 Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride CAS No. 1909312-30-6](/img/structure/B2767998.png)

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride is a chemical compound that falls under the category of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . More specific structural details or analysis of the compound this compound were not found in the search results.Scientific Research Applications

Organic Synthesis and Drug Development

Development of GPIIb/IIIa Integrin Antagonists : A study highlighted the development of GPIIb/IIIa integrin antagonists, utilizing trisubstituted beta-amino acid derivatives and a substituted benzamidine structure. The research focused on creating compounds with potential antithrombotic treatment applications in acute phases, demonstrating the role of thiazolidine and its derivatives in medicinal chemistry (Hayashi et al., 1998).

Synthesis of 1,4-Dihydropyridine Derivatives : Another study explored the synthesis of 1,4-dihydropyridine derivatives from 3-dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one. These compounds hold importance in the pharmaceutical industry for their various biological activities (Stanovnik et al., 2002).

Antimicrobial Agents Synthesis : Research into thiazolidinone derivatives synthesized from key intermediates linked with 1-pyridin-2-yl-piperazine showed antimicrobial activity against several bacteria and fungi, indicating the potential of thiazolidinone frameworks in developing new antimicrobial agents (Patel et al., 2012).

Catalytic Applications and Chemical Transformations

Palladium-catalyzed Aminocarbonylations : A study demonstrated the use of dimethylformamide as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylation reactions of aryl bromides, highlighting the versatility of dimethylformamide in facilitating carbonylation reactions (Wan et al., 2002).

Synthesis of Novel Heterocycles : The generation of structurally diverse libraries through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was reported, showcasing the compound's utility in creating a wide range of novel heterocyclic compounds (Roman, 2013).

Real-time Monitoring in Pharmaceutical Processes : The application of FT-IR spectroscopy for in-line monitoring of a hydrochloride salt formation process of an active pharmaceutical ingredient showcased the importance of analytical techniques in optimizing pharmaceutical manufacturing processes (Lin et al., 2006).

properties

IUPAC Name |

[4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3OS.ClH/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11;/h10-11,13H,3-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAXRZFGWSVEBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)C(=O)C2CSCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)

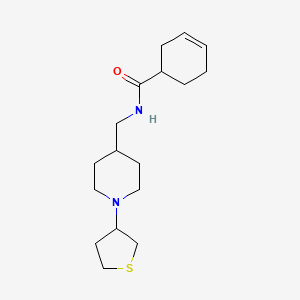

![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)

![2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2767930.png)

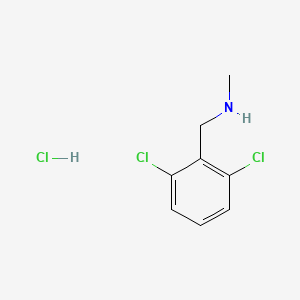

![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2767935.png)